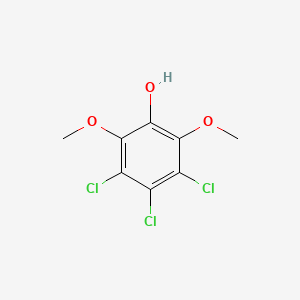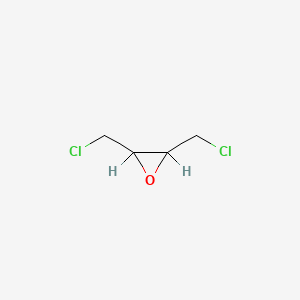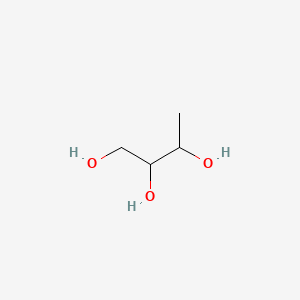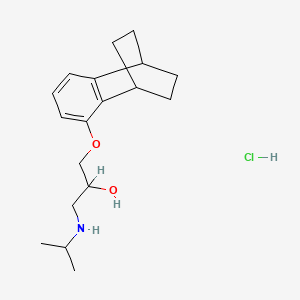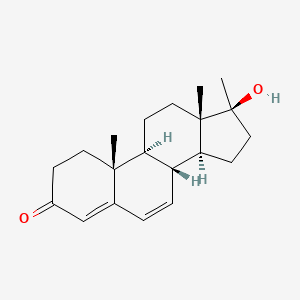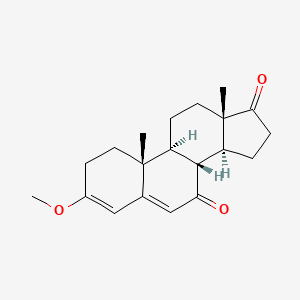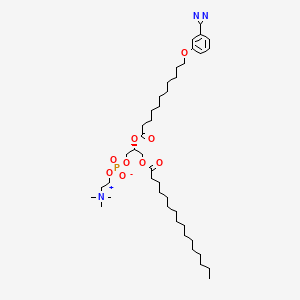
Diazirino-PC
描述
Diazirino-PC is a synthetic phospholipid derivative. It is characterized by the presence of a diazirine group, which is a photoreactive moiety, making it useful in various biochemical applications, particularly in the study of membrane proteins and lipid-protein interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diazirino-PC typically involves multiple steps:
Synthesis of the diazirine-containing fatty acid: This involves the reaction of an appropriate precursor with diazirine reagents under controlled conditions to introduce the photoreactive diazirine group.
Esterification: The diazirine-containing fatty acid is then esterified with glycerol to form the corresponding lysophospholipid.
Acylation: The lysophospholipid is further acylated with palmitic acid to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process would be optimized for yield and cost-effectiveness.
化学反应分析
Types of Reactions: Diazirino-PC undergoes several types of chemical reactions:
Photoreaction: The diazirine group can be activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, making it useful for cross-linking studies.
Hydrolysis: The ester bonds in the phospholipid can be hydrolyzed under acidic or basic conditions, leading to the formation of free fatty acids and glycerophosphocholine.
Common Reagents and Conditions:
Photoreaction: UV light (typically around 350 nm) is used to activate the diazirine group.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are used to hydrolyze the ester bonds.
Major Products Formed:
Photoreaction: Cross-linked products depending on the target molecules.
Hydrolysis: Free fatty acids and glycerophosphocholine.
科学研究应用
Diazirino-PC has several scientific research applications:
Chemistry: Used as a photoreactive probe to study lipid-lipid and lipid-protein interactions.
Biology: Employed in the investigation of membrane dynamics and protein localization within lipid bilayers.
Medicine: Potential use in drug delivery systems and the study of drug-membrane interactions.
Industry: Utilized in the development of biosensors and diagnostic tools.
作用机制
The primary mechanism of action of Diazirino-PC involves the activation of the diazirine group by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding partners.
相似化合物的比较
1-Palmitoyl-2-(12-(3-diazirinophenoxy)dodecanoyl)-sn-glycero-3-phosphocholine: Similar structure but with a longer fatty acid chain.
1-Palmitoyl-2-(10-(3-diazirinophenoxy)decanoyl)-sn-glycero-3-phosphocholine: Similar structure but with a shorter fatty acid chain.
Uniqueness: Diazirino-PC is unique due to its specific chain length and the position of the diazirine group, which can influence its photoreactivity and the types of interactions it can study. The balance between hydrophobic and hydrophilic regions in this compound makes it particularly useful for studying membrane-associated processes.
属性
IUPAC Name |
[(2R)-2-[11-[3-(3H-diazirin-3-yl)phenoxy]undecanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H74N3O9P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-40(46)51-35-39(36-53-55(48,49)52-33-31-45(2,3)4)54-41(47)30-24-21-18-15-16-19-22-25-32-50-38-28-26-27-37(34-38)42-43-44-42/h26-28,34,39,42H,5-25,29-33,35-36H2,1-4H3/t39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIZUNMGMGOFMQ-LDLOPFEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCOC1=CC=CC(=C1)C2N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74N3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215418 | |
| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
796.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65114-56-9 | |
| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065114569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-(11-(3-diazirinophenoxy)undecanoyl)-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


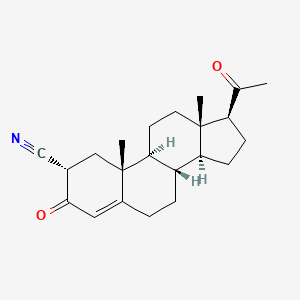
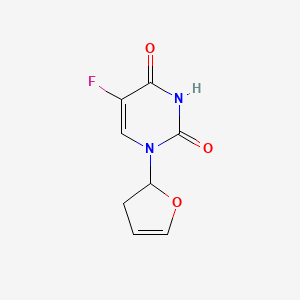
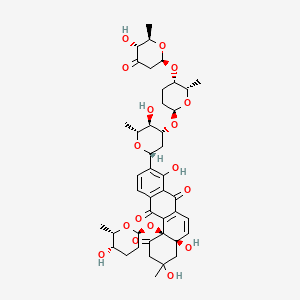
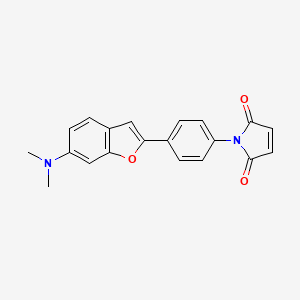
![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)
